molecular formula C22H22Cl4N4O4 B5773119 N'~1~,N'~6~-bis(3,5-dichloro-2-methoxybenzylidene)hexanedihydrazide

N'~1~,N'~6~-bis(3,5-dichloro-2-methoxybenzylidene)hexanedihydrazide

Cat. No.: B5773119
M. Wt: 548.2 g/mol
InChI Key: KKQXBNHNHNCFES-NXMZODBASA-N
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Description

N'~1~,N'~6~-bis(3,5-dichloro-2-methoxybenzylidene)hexanedihydrazide, commonly known as BHMD, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHMD is a derivative of hydrazide, and its unique chemical structure has made it a promising candidate for various biomedical applications.

Mechanism of Action

The exact mechanism of action of BHMD is not fully understood, but it is believed to exert its biological effects through the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. BHMD has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. It also inhibits the activity of various enzymes involved in cell cycle regulation and DNA replication.
Biochemical and Physiological Effects:
BHMD has been reported to induce various biochemical and physiological effects in vitro and in vivo. It has been shown to increase the production of reactive oxygen species, which leads to oxidative stress and ultimately results in cell death. BHMD also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, BHMD has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastatic process.

Advantages and Limitations for Lab Experiments

BHMD has several advantages as a research tool. It is relatively easy to synthesize and has a high yield and purity. It also possesses a wide range of biological activities, making it a versatile compound for various biomedical applications. However, there are also some limitations to its use in lab experiments. BHMD is a synthetic compound, and its effects may not accurately reflect the effects of natural compounds in vivo. In addition, the exact mechanism of action of BHMD is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several future directions for research on BHMD. One area of interest is the development of BHMD derivatives with improved potency and selectivity. Another area of research is the investigation of the molecular targets of BHMD and the elucidation of its mechanism of action. BHMD has also shown potential as a therapeutic agent for various diseases, and further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, the development of novel delivery systems for BHMD may enhance its therapeutic potential and improve its bioavailability.

Synthesis Methods

BHMD can be synthesized through a simple and efficient method using a mixture of 3,5-dichloro-2-methoxybenzaldehyde and hexanedihydrazide in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. The yield of BHMD obtained through this method is high, and the purity is also satisfactory.

Scientific Research Applications

BHMD has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. BHMD has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It also exerts antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

N,N'-bis[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl4N4O4/c1-33-21-13(7-15(23)9-17(21)25)11-27-29-19(31)5-3-4-6-20(32)30-28-12-14-8-16(24)10-18(26)22(14)34-2/h7-12H,3-6H2,1-2H3,(H,29,31)(H,30,32)/b27-11+,28-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQXBNHNHNCFES-NXMZODBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)CCCCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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